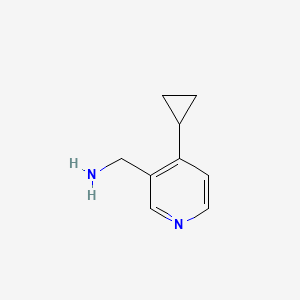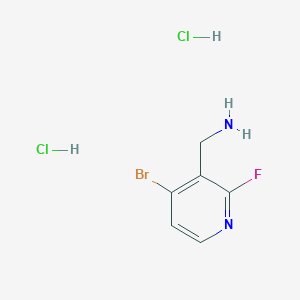
1-Decyl-3-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decyl-3-vinylbenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a decyl group and a vinyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Decyl-3-vinylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with decyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting 1-decylbenzene can then undergo a Heck reaction with vinyl halides to introduce the vinyl group at the meta position.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: 1-Decyl-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 1-Decyl-3-ethylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
1-Decyl-3-vinylbenzene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as low glass transition temperatures and enhanced plasticity.
Materials Science: The compound is utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and other biomedical applications.
作用机制
The mechanism of action of 1-decyl-3-vinylbenzene in various applications involves its ability to undergo polymerization and form stable polymers. The vinyl group allows for radical-mediated polymerization, while the decyl group contributes to the hydrophobicity and flexibility of the resulting polymers. These properties make it suitable for use in electronic devices and other advanced materials .
相似化合物的比较
1-Decyl-4-vinylbenzene: Similar structure but with the vinyl group at the para position.
1-Decyl-2-vinylbenzene: Similar structure but with the vinyl group at the ortho position.
1-Decylbenzene: Lacks the vinyl group, making it less reactive in polymerization reactions.
Uniqueness: 1-Decyl-3-vinylbenzene is unique due to the specific positioning of the vinyl group, which allows for distinct reactivity and polymerization behavior compared to its ortho and para counterparts. This makes it particularly valuable in the synthesis of specialized polymers and materials .
属性
分子式 |
C18H28 |
|---|---|
分子量 |
244.4 g/mol |
IUPAC 名称 |
1-decyl-3-ethenylbenzene |
InChI |
InChI=1S/C18H28/c1-3-5-6-7-8-9-10-11-13-18-15-12-14-17(4-2)16-18/h4,12,14-16H,2-3,5-11,13H2,1H3 |
InChI 键 |
NIWYEYXEGNFJLW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC(=CC=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



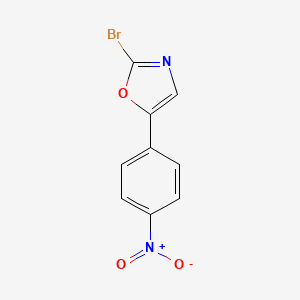
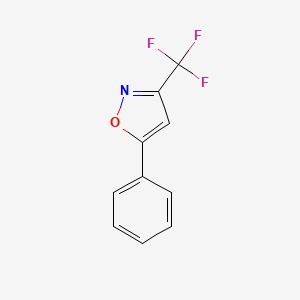
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)
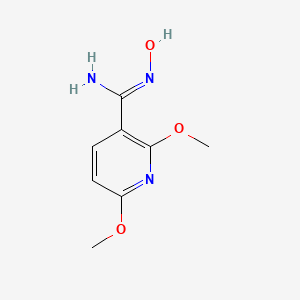
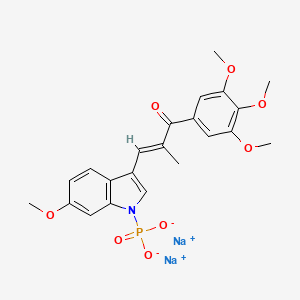
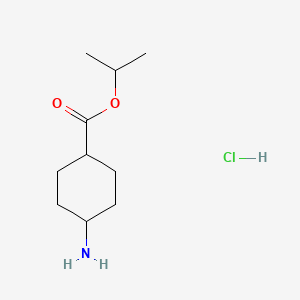

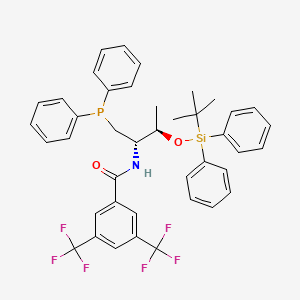
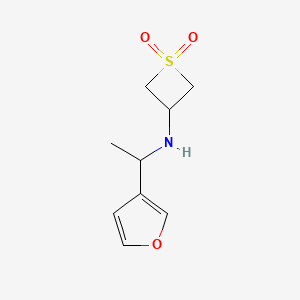
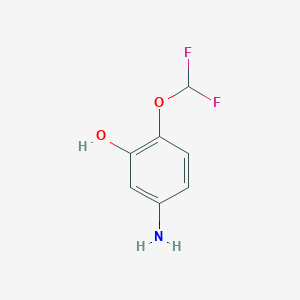
![2-Bromo-7-iodoimidazo[1,2-a]pyridine](/img/structure/B12953289.png)
